5-(3,5-Dimethoxyphenyl)imidazolidine-2,4-dione
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Overview
Description
5-(3,5-Dimethoxyphenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C11H12N2O4. It belongs to the class of imidazolidine-2,4-dione derivatives, which are known for their diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-Dimethoxyphenyl)imidazolidine-2,4-dione typically involves the reaction of 3,5-dimethoxybenzaldehyde with urea in the presence of a base, followed by cyclization to form the imidazolidine-2,4-dione ring. The reaction conditions often include heating and the use of solvents such as ethanol or methanol .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-(3,5-Dimethoxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
5-(3,5-Dimethoxyphenyl)imidazolidine-2,4-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethoxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
- 5-(3-Methoxyphenyl)imidazolidine-2,4-dione
- 5,5-Dimethylimidazolidine-2,4-dione
- 5-(4-Oxo-3H-quinazolin-2-yl)phenyl]imidazolidine-2,4-dione
Comparison: Compared to similar compounds, 5-(3,5-Dimethoxyphenyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at the 3 and 5 positions of the phenyl ring may enhance its solubility and interaction with biological targets .
Properties
CAS No. |
116435-46-2 |
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Molecular Formula |
C11H12N2O4 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
5-(3,5-dimethoxyphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O4/c1-16-7-3-6(4-8(5-7)17-2)9-10(14)13-11(15)12-9/h3-5,9H,1-2H3,(H2,12,13,14,15) |
InChI Key |
QFRGVTJEJUFFMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2C(=O)NC(=O)N2)OC |
Origin of Product |
United States |
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